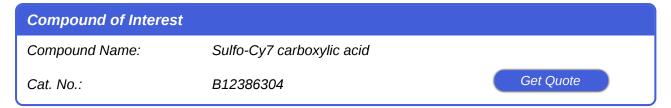


Sulfo-Cy7 Carboxylic Acid: A Comprehensive Technical Guide for Near-Infrared Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of **Sulfo-Cy7 carboxylic acid**, a prominent near-infrared (NIR) fluorescent dye. This document provides a detailed overview of its spectral characteristics, physicochemical properties, and its utility in various research and drug development contexts, including bioconjugation, in-vivo imaging, and flow cytometry.

Core Properties of Sulfo-Cy7 Carboxylic Acid

Sulfo-Cy7 carboxylic acid is a water-soluble, near-infrared fluorescent dye.[1][2] Its chemical structure, featuring sulfonate groups, imparts high hydrophilicity, making it particularly suitable for biological applications in aqueous environments.[1][3] The cyanine dye structure is known for its high molar extinction coefficient and good quantum yield in the NIR spectrum.[1]

Spectral and Physicochemical Characteristics

The key quantitative parameters of **Sulfo-Cy7 carboxylic acid** are summarized in the tables below. These properties make it an excellent candidate for applications requiring deep tissue penetration and minimal background autofluorescence.[1]



Spectral Properties	Value	Reference
Excitation Maximum (λex)	~750 nm	[1]
Emission Maximum (λem)	~773 nm	[1]
Molar Extinction Coefficient (ε)	~240,600 cm-1M-1	[4]
Quantum Yield (Φ)	High	[1]
Stokes Shift	~23 nm	[1]

Physicochemical Properties	Value	Reference
Solubility	Soluble in water, DMF, and DMSO	[2]
Photostability	High	[1][5]
pH Sensitivity	Fluorescence intensity is largely independent of pH in the physiological range	[6][7]

Bioconjugation with Sulfo-Cy7 Carboxylic Acid

While **Sulfo-Cy7 carboxylic acid** is described as "non-reactive," its carboxylic acid group provides a handle for covalent attachment to biomolecules upon activation.[2] This process, known as bioconjugation, typically involves the use of carbodiimide chemistry, such as the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), to convert the carboxylic acid into a more reactive amine-reactive ester.[8][9] This activated form can then readily react with primary amines on proteins, antibodies, or other biomolecules to form stable amide bonds.

General Experimental Protocol for Bioconjugation

The following is a general two-step protocol for the covalent conjugation of **Sulfo-Cy7** carboxylic acid to a protein using EDC and Sulfo-NHS.

Materials:



- Sulfo-Cy7 carboxylic acid
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Desalting column

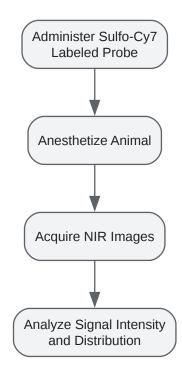
Procedure:

- Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-5 mg/mL.
- Activation of Sulfo-Cy7 Carboxylic Acid:
 - Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
 - Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the Sulfo-Cy7 carboxylic acid dissolved in Activation Buffer.
 - Incubate the mixture for 15-30 minutes at room temperature.
- · Conjugation:
 - Add the activated Sulfo-Cy7 solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 10:1 to 20:1 is common.
 - Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.



- Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.
 Incubate for 15 minutes.
- Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).





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